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molecular formula C6H14N2O4Pt B8667772 CID 25199580

CID 25199580

Cat. No. B8667772
M. Wt: 373.27 g/mol
InChI Key: DVQHYTBCTGYNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05455270

Procedure details

The acid or one or more salts are added to solutions of carboplatin or other malonato platinum(II) compounds in quantities sufficient to yield final CBDCA concentrations of about 0.25 to about 4 mg/ml at a pH of about 4 to about 8. Preferred quantities are about 1 to about 2 mg/ml.
Name
carboplatin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:4][C:3]2([C:10](=[O:11])[O:9][Pt:8]([NH3])([NH3:12])[O:7][C:5]2=[O:6])[CH2:2]1.[Pt+2]>>[CH2:1]1[CH2:4][C:3]([C:10]([OH:11])=[O:9])([C:5]([OH:7])=[O:6])[CH2:2]1.[NH3:12].[NH3:12].[Pt:8] |f:2.3.4.5|

Inputs

Step One
Name
carboplatin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pt+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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